molecular formula C21H27N3O4 B3968526 N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid

N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid

Cat. No.: B3968526
M. Wt: 385.5 g/mol
InChI Key: GSULBVSGCWVSBA-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid is a complex organic compound that combines a piperidine ring with benzyl, methyl, and pyridinylmethyl groups

Properties

IUPAC Name

N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3.C2H2O4/c1-21(15-17-5-3-2-4-6-17)19-9-13-22(14-10-19)16-18-7-11-20-12-8-18;3-1(4)2(5)6/h2-8,11-12,19H,9-10,13-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSULBVSGCWVSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl and Methyl Groups: Benzyl and methyl groups are introduced via alkylation reactions using benzyl chloride and methyl iodide, respectively.

    Attachment of Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction using pyridine-4-carboxaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine-4-carboxaldehyde in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Materials Science:

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylpiperidin-4-amine: Lacks the pyridinylmethyl group, which may affect its biological activity.

    N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: Lacks the benzyl group, which may influence its chemical properties.

Uniqueness

N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is unique due to the combination of benzyl, methyl, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid

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